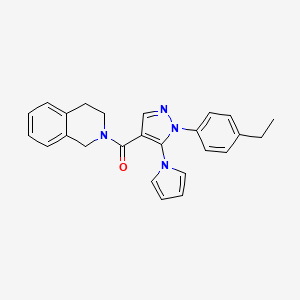

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic compound that features a unique combination of isoquinoline, pyrazole, and pyrrole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Synthesis of the Pyrazole Ring: This step often involves the condensation of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Coupling Reactions: The final step involves coupling the isoquinoline, pyrazole, and pyrrole moieties through a series of nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Key Structural Components

The compound comprises three interconnected heterocyclic systems:

-

3,4-dihydroisoquinolin-2(1H)-yl : A bicyclic aromatic system with a six-membered benzene ring fused to a partially saturated pyridine ring.

-

1H-pyrazol-4-yl : A five-membered aromatic ring containing two nitrogen atoms.

-

1H-pyrrol-1-yl : A five-membered aromatic ring with one nitrogen atom.

-

1-(4-ethylphenyl) : A phenyl group substituted with an ethyl group at the para position.

Formation of the 3,4-Dihydroisoquinolin-2(1H)-yl Core

The isoquinoline core is often synthesized using the Bischler-Napieralski reaction , which involves cyclization of phenylethanols with nitriles under acidic conditions . For example:

-

Starting materials : Phenylethanol derivatives (e.g., 2-phenylethanol) and nitriles (e.g., acetonitrile).

-

Reaction conditions : Trifluoromethanesulfonic acid (Tf₂O) or similar Lewis acids.

-

Mechanism : Formation of a phenonium ion intermediate, followed by cyclization to yield the dihydroisoquinoline .

Example :

Phenylethanol+NitrileTf2O3,4-dihydroisoquinolin-2(1H)-yl

Coupling of Fragments via Methanone Bridge

The methanone linkage (C=O) connecting the isoquinoline and pyrazole-pyrrole moieties is likely formed through:

-

Nucleophilic acyl substitution : Reaction of an acyl chloride with an amine or alcohol.

-

Friedel-Crafts acylation : Direct acylation of an aromatic ring under catalytic conditions.

Example :

Isoquinoline fragment+Pyrazole-pyrrole fragmentAcCl, BaseTarget compound

Bischler-Napieralski Reaction

-

Step 1 : Protonation of the phenylethanol to generate a carbocation.

-

Step 2 : Nucleophilic attack by the nitrile to form an iminium intermediate.

-

Step 3 : Cyclization via intramolecular nucleophilic attack, yielding the dihydroisoquinoline .

Pyrazole Formation

-

Step 1 : Condensation of a β-diketone with a hydrazine derivative.

-

Step 2 : Cyclization under basic conditions to form the pyrazole ring .

Table 1: Key Reaction Types

Table 2: Critical Intermediates

Challenges and Considerations

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has demonstrated that compounds related to the isoquinoline structure exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole linked to isoquinoline can selectively inhibit cyclooxygenase-2 (COX-II), an enzyme involved in inflammatory processes. The compound has been evaluated for its efficacy against COX-II, showing promising results in reducing inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The compound's structural features suggest potential activity against various cancer types. Isoquinoline derivatives have been explored for their ability to induce apoptosis in cancer cells. Specific studies indicate that compounds similar to (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone can modulate signaling pathways involved in tumor growth and metastasis .

Case Study:

A recent study highlighted the effectiveness of a related compound in inhibiting breast cancer cell proliferation through modulation of estrogen receptor pathways, suggesting a potential role as a selective estrogen receptor modulator (SERM) .

Neuroprotective Effects

Emerging research indicates that isoquinoline derivatives may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism is thought to involve antioxidant properties and the modulation of neurotransmitter systems .

Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure suggests it could bind to active sites or allosteric sites, influencing the function of the target protein.

Comparación Con Compuestos Similares

Similar Compounds

(3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone: Similar structure but lacks the ethyl group on the phenyl ring.

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the phenyl ring in (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone may influence its chemical reactivity and biological activity, making it unique compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Actividad Biológica

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential mechanisms of action.

- Molecular Formula : C₁₉H₁₈N₄O

- Molecular Weight : 396.5 g/mol

- CAS Number : 1207010-80-7

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The compound can be synthesized through the reaction of a 3,4-dihydroisoquinoline derivative with a pyrazole derivative under controlled conditions. The synthetic route often includes purification steps such as recrystallization and chromatographic techniques to ensure the desired purity and yield.

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline and pyrazole exhibit significant anticancer properties. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed antiproliferative effects in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that isoquinoline derivatives can modulate neurotransmitter systems and may have therapeutic implications for neurodegenerative diseases such as Parkinson's disease and schizophrenia. The mechanism involves the inhibition of monoamine oxidase (MAO) and modulation of dopamine receptors .

Analgesic Properties

In animal models, the compound has shown promising analgesic effects. Studies utilizing the acetic acid-induced writhing test revealed significant reductions in pain responses, indicating its potential as an analgesic agent. The observed analgesic activity is likely due to its interaction with central nervous system pathways .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Receptor Interaction : Docking studies suggest that the compound may bind to various receptors involved in pain modulation and neuroprotection.

- Enzyme Inhibition : The inhibition of enzymes such as MAO contributes to its neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Parkinson's Disease : A clinical trial involving isoquinoline derivatives showed improved motor functions in patients with Parkinson's disease, attributed to enhanced dopaminergic signaling .

- Cancer Treatment : A study reported the use of pyrazole derivatives in combination therapies for cancer treatment, leading to improved survival rates in animal models .

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O/c1-2-19-9-11-22(12-10-19)29-24(27-14-5-6-15-27)23(17-26-29)25(30)28-16-13-20-7-3-4-8-21(20)18-28/h3-12,14-15,17H,2,13,16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOUKSAJQCDYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.